[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate
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Overview
Description
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate: is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a chlorophenyl group and a trichloroacetate ester, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 4-chlorophenyl azide and propargyl alcohol are commonly used as starting materials.
Esterification: The resulting triazole alcohol is then esterified with trichloroacetic acid or its derivatives under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are typical bases for nucleophilic substitution.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Triazole derivatives are often used as ligands in metal-catalyzed reactions.
Material Science: They can be incorporated into polymers to enhance thermal and mechanical properties.
Biology:
Antimicrobial Agents: Triazole compounds are known for their antifungal and antibacterial activities.
Enzyme Inhibitors: They can act as inhibitors for various enzymes, including cytochrome P450 enzymes.
Medicine:
Anticancer Agents: Some triazole derivatives exhibit cytotoxic activity against cancer cells.
Antiviral Agents: They can inhibit viral replication by targeting viral enzymes.
Industry:
Agriculture: Used as fungicides and herbicides.
Pharmaceuticals: Incorporated into drug formulations for various therapeutic applications.
Mechanism of Action
The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. For example, it may inhibit cytochrome P450 enzymes by coordinating with the heme iron, thereby blocking the enzyme’s catalytic activity. This inhibition can lead to various biological effects, such as antifungal or anticancer activity.
Comparison with Similar Compounds
1-(4-chlorophenyl)-1H-1,2,3-triazole: Lacks the trichloroacetate ester, which may affect its solubility and biological activity.
1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate: Substitution of the chlorophenyl group with a methylphenyl group can alter its chemical reactivity and biological properties.
Uniqueness: The presence of the trichloroacetate ester in [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate imparts unique chemical properties, such as increased lipophilicity and potential for ester hydrolysis. These features can influence its pharmacokinetics and biological activity, making it distinct from other triazole derivatives.
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl 2,2,2-trichloroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl4N3O2/c12-7-1-3-9(4-2-7)18-5-8(16-17-18)6-20-10(19)11(13,14)15/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEGYBMHPJLADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)COC(=O)C(Cl)(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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